Cas no 1806975-97-2 (2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol)

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol is a fluorinated pyridine derivative with a hydroxymethyl functional group at the 3-position, offering versatile reactivity for synthetic applications. Its difluoromethyl group enhances electrophilic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and hydroxymethyl groups provides multiple sites for further functionalization, enabling the construction of complex heterocyclic frameworks. This compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features are particularly useful in the development of bioactive molecules, where fluorine incorporation often improves metabolic stability and binding affinity. Suitable for use in medicinal chemistry and material science research.
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol structure
1806975-97-2 structure
Product Name:2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol
CAS No:1806975-97-2
MF:C8H9F2NO2
MW:189.15936923027
CID:4888825
Update Time:2025-05-26

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol
    • Inchi: 1S/C8H9F2NO2/c1-4-2-6(13)5(3-12)7(11-4)8(9)10/h2,8,12H,3H2,1H3,(H,11,13)
    • InChI Key: CAMWUNYEAOVXTG-UHFFFAOYSA-N
    • SMILES: FC(C1=C(CO)C(C=C(C)N1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 295
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.3

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028090-250mg
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol
1806975-97-2 95%
250mg
$1,029.00 2022-03-31
Alichem
A029028090-500mg
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol
1806975-97-2 95%
500mg
$1,819.80 2022-03-31
Alichem
A029028090-1g
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol
1806975-97-2 95%
1g
$3,039.75 2022-03-31

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol Related Literature

Additional information on 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol: A Comprehensive Overview

The compound with CAS No. 1806975-97-2, known as 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and potential applications in drug design. The difluoromethyl group attached to the pyridine ring introduces intriguing electronic effects, while the hydroxy and methyl substituents contribute to its solubility and reactivity. Recent studies have highlighted its potential as a precursor for advanced pharmaceutical agents and as a building block in the synthesis of complex heterocyclic compounds.

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol exhibits a fascinating structure that combines the aromaticity of pyridine with functional groups that enable versatile reactivity. The presence of the difluoromethyl group at position 2 imparts a unique electronic environment, making it an attractive candidate for various chemical transformations. Researchers have explored its role in Suzuki-Miyaura coupling reactions, where it serves as an efficient substrate for forming biaryl bonds—a critical step in the synthesis of diverse bioactive molecules. Furthermore, the hydroxy group at position 4 facilitates hydrogen bonding, which is essential for its interactions with biological systems.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Quantum mechanical studies reveal that the difluoromethyl group significantly alters the electron density distribution across the pyridine ring, enhancing its ability to act as an electron-deficient aromatic system. This property makes it an ideal candidate for applications in organic electronics, such as in the development of novel semiconducting materials. Additionally, its methyl substituent at position 6 contributes to its stability and compatibility with various synthetic protocols.

The synthesis of 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A key step in its preparation is the Friedel-Crafts alkylation reaction, which allows for precise control over the substitution pattern on the pyridine ring. Researchers have optimized this process by employing environmentally friendly catalysts, such as zeolite-supported acids, to minimize waste and improve yield. The final product is obtained through a series of purification steps, including column chromatography and recrystallization, ensuring high purity and structural integrity.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been evaluated as a potential lead compound for anti-inflammatory and antiviral agents due to its ability to modulate key biological pathways. Preclinical studies indicate that it exhibits moderate activity against certain enzymes involved in inflammatory responses, suggesting further optimization could yield clinically relevant drugs. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, where it facilitates the construction of enantioselective compounds—a critical requirement in modern drug discovery.

Another emerging application of 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol lies in materials science. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their conductivity and stability under operational conditions. Initial results demonstrate improved charge transport properties, which could pave the way for more efficient and durable electronic devices.

The environmental impact of this compound has also been a topic of interest. Studies on its biodegradation kinetics reveal that it undergoes rapid microbial transformation under aerobic conditions, reducing concerns about long-term persistence in ecosystems. This attribute aligns with current trends toward sustainable chemistry practices and green manufacturing processes.

In conclusion, 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-methanol represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methods and computational modeling, positions it as a valuable tool for future innovations in medicine and materials science.

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